10-Ethyl-6,8-dimethyl-5-oxo-5,10-dihydropyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid
Description
This compound is a fused heterocyclic system combining pyrido, triazolo, and pyrimidine moieties. Its structure includes an ethyl group at position 10, methyl groups at positions 6 and 8, a ketone at position 5, and a carboxylic acid at position 2. Such polycyclic frameworks are often explored for pharmacological applications due to their ability to interact with biological targets through hydrogen bonding, π-stacking, and hydrophobic interactions .
Properties
Molecular Formula |
C13H13N5O3 |
|---|---|
Molecular Weight |
287.27 g/mol |
IUPAC Name |
2-ethyl-10,12-dimethyl-8-oxo-2,4,5,7,13-pentazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10,12-pentaene-6-carboxylic acid |
InChI |
InChI=1S/C13H13N5O3/c1-4-17-9-8(6(2)5-7(3)14-9)11(19)18-10(12(20)21)15-16-13(17)18/h5H,4H2,1-3H3,(H,20,21) |
InChI Key |
OIENYEARHOUJGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=CC(=N2)C)C)C(=O)N3C1=NN=C3C(=O)O |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Mediated Cyclization
Reaction of 3-acetyl-4-(4-nitrophenyl)-1-aryl-1H-pyrazoles (1a,b ) with dimethylformamide dimethylacetal (DMF-DMA) yields enaminones (2a,b ), which undergo cyclization with hydrazine hydrate to form 2-hydrazinylpyrido[2,3-d]pyrimidin-4(3H)-one (4 ). This intermediate is critical for subsequent triazolo ring formation.
Reaction Conditions :
-
Solvent : Ethanol or acetic acid
-
Catalyst : Ammonium acetate
-
Temperature : Reflux (80–100°C)
Triazolo Ring Formation via Cyclocondensation
Thetriazolo[4,3-a]pyrimidine moiety is introduced through cyclocondensation of hydrazinyl intermediates with carbonyl or thiocarbonyl reagents.
Triethyl Orthoformate-Mediated Cyclization
Treatment of 2-hydrazinylpyrido[2,3-d]pyrimidin-4(3H)-one (4 ) with triethyl orthoformate in acetic acid generates the triazolo ring via dehydrative cyclization.
Key Parameters :
Alternative Cyclization with Carbon Disulfide
Cyclocondensation of 4 with carbon disulfide in ethanolic KOH produces 3-thioxo derivatives, which are oxidized to the triazolo system under acidic conditions.
Optimization Note :
Carboxylic Acid Functionalization
Oxidation of Methyl Esters
The carboxylic acid group at position 3 is often introduced by hydrolyzing a pre-installed methyl ester. For example, treatment of methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate with NaOH in aqueous ethanol yields the carboxylic acid.
Hydrolysis Conditions :
-
Base : 2M NaOH
-
Solvent : Ethanol/H2O (1:1)
-
Temperature : Reflux (4–6 hours)
-
Yield : 90–95%
Direct Carboxylation
Alternative routes employ Ullmann-type couplings or carboxylation with CO2 under palladium catalysis, though these methods are less common for this specific compound.
One-Pot Multicomponent Approaches
Recent advances utilize one-pot reactions to streamline synthesis. For instance, a pseudo-six-component reaction between thiobarbituric acid, amines, and aldehydes in water constructs the pyrido-triazolo-pyrimidine framework under catalyst-free conditions.
Advantages :
Key Data Tables
Table 1: Comparison of Cyclization Methods
Table 2: Alkylation/Methylation Conditions
| Step | Reagent | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| Ethylation | Ethyl iodide | K2CO3 | DMF | 80 | 80–90 |
| Methylation | Methyl iodide | NaH | THF | 0–25 | 75–85 |
Challenges and Optimization
Chemical Reactions Analysis
10-Ethyl-6,8-dimethyl-5-oxo-5,10-dihydropyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, which may have different properties and applications.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others, leading to the formation of new derivatives.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Synthesis
This compound is synthesized through multi-step reactions involving strong acids or bases and specific catalysts. It serves as a crucial intermediate in the synthesis of more complex molecules and has been utilized in various chemical reactions such as oxidation, reduction, and substitution reactions.
Chemical Applications
- Building Block for Complex Molecules : The compound is used as a precursor for synthesizing more complex organic molecules. Its functionality allows chemists to explore new synthetic pathways and develop novel compounds.
- Reagent in Chemical Reactions : It acts as a reagent in various chemical transformations, contributing to the development of new synthetic methodologies.
Biological Applications
- Antimicrobial Properties : Research indicates that this compound exhibits potential antibacterial and antifungal activities. Studies have shown its efficacy against strains such as Staphylococcus aureus and Escherichia coli, making it a candidate for further exploration in antimicrobial drug development .
- Anticancer Potential : Preliminary studies suggest that the compound may possess anticancer properties. Its interaction with cellular targets could lead to the development of new therapeutic agents aimed at treating various forms of cancer.
Medical Applications
- Therapeutic Agent Development : Ongoing research is investigating the use of this compound as a therapeutic agent for various diseases. Its unique structure may allow it to interact with specific biological pathways, offering new avenues for treatment .
Industrial Applications
- Catalyst in Industrial Processes : The compound has been explored for its potential use as a catalyst in industrial chemical processes. Its ability to facilitate reactions could lead to more efficient manufacturing methods in the chemical industry.
Mechanism of Action
The mechanism of action of 10-Ethyl-6,8-dimethyl-5-oxo-5,10-dihydropyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Features of Analogs
Key Observations :
Key Observations :
- The thiazolo-pyrimidine derivative’s high crystallinity (evidenced by X-ray data) correlates with its rigid dihedral angle (80.94° between fused rings) . The target compound may exhibit similar conformational rigidity due to its fused triazolo-pyrimidine system.
- Lower yields in imidazo-pyridine synthesis (51%) suggest challenges in forming complex fused systems compared to thiazolo-pyrimidine (78% yield) .
Pharmacological and Electronic Profiles
Table 3: Electronic and Bioactive Features
Key Observations :
- The target compound’s carboxylic acid group may enhance binding to enzymatic active sites (e.g., via salt bridges), unlike ester-based analogs requiring metabolic activation .
Research Findings and Implications
- Crystallographic Insights : The thiazolo-pyrimidine analog’s flattened-boat conformation suggests that the target compound’s pyrimidine ring may adopt a similar puckered geometry, influencing its binding to planar biological targets.
- Synthetic Challenges : High-yield synthesis (e.g., 78% for thiazolo-pyrimidine ) requires optimized cyclization conditions, which may be applicable to the target compound.
- Pharmacological Potential: While direct data are lacking, the structural similarity to kinase inhibitors (KT5720/KT5823 ) and antimicrobial pyrimidines warrants further investigation.
Biological Activity
10-Ethyl-6,8-dimethyl-5-oxo-5,10-dihydropyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
The compound has the molecular formula and a molecular weight of 287.27 g/mol. Its structural features include a pyrido-triazole framework that is known for conferring various biological properties.
1. Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of pyrido[2,3-d]pyrimidine derivatives. The compound exhibits significant activity against various bacterial strains by disrupting membrane integrity and inhibiting vital cellular processes. For instance, a study reported that derivatives similar to this compound were effective against both Gram-positive and Gram-negative bacteria, demonstrating a mechanism involving membrane disruption .
2. Anticancer Properties
Research indicates that compounds within this chemical class possess anticancer activities. The mechanism often involves the inhibition of specific enzymes associated with cancer cell proliferation. For example, molecular docking studies have shown that these compounds can effectively bind to targets such as dihydrofolate reductase and other kinases involved in tumor growth regulation .
3. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been demonstrated in various in vitro assays. Compounds derived from this class showed significant inhibition of COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
The biological activities of this compound can be attributed to its ability to interact with multiple biological targets:
- Enzyme Inhibition : The compound inhibits key enzymes such as dihydrofolate reductase and cyclooxygenase (COX), which are crucial in inflammatory pathways and nucleotide synthesis.
- Membrane Disruption : Its antimicrobial action is primarily due to the disruption of bacterial cell membranes, leading to cell lysis.
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications in the chemical structure significantly influence the biological activity of pyrido[2,3-d]pyrimidine derivatives. Key findings include:
| Structural Feature | Effect on Activity |
|---|---|
| Substitution at positions 6 and 8 | Enhances antimicrobial potency |
| Presence of carboxylic acid group | Increases solubility and bioavailability |
| Ethyl group at position 10 | Improves selectivity towards cancer cells |
Case Studies
- Antimicrobial Efficacy : A series of derivatives were tested against standard strains such as E. coli and S. aureus. Results indicated that certain modifications led to up to a 50% increase in efficacy compared to standard antibiotics like cefotaxime .
- Cancer Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that the compound inhibited cell proliferation by inducing apoptosis through caspase activation pathways .
Q & A
Q. What are the key synthetic routes for constructing the pyrido-triazolo-pyrimidine scaffold in this compound?
The core heterocyclic system is typically synthesized via cyclocondensation reactions. For example, pyrido[2,3-d]pyrimidine intermediates can be formed by reacting 2-aminopyridine derivatives with β-ketoesters or malononitrile under acidic conditions . Subsequent annulation with triazole precursors (e.g., hydrazines or nitriles) introduces the triazolo moiety, often requiring reflux in dioxane or polyphosphoric acid (PPA) as catalysts . Critical parameters include temperature control (105–110°C) and stoichiometric ratios of reagents like piperazine or alkylating agents to avoid side products .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
A combination of spectroscopic and crystallographic methods is essential:
- X-ray diffraction (XRD) resolves the spatial arrangement of the fused heterocycles, particularly the dihydro-pyrido and triazolo systems, which are prone to tautomerism .
- NMR (¹H/¹³C) identifies methyl (δ 1.2–2.5 ppm) and ethyl groups (δ 1.0–1.4 ppm), while carbonyl (C=O) signals appear at δ 165–175 ppm in ¹³C spectra .
- High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., expected [M+H]⁺ for C₁₅H₁₆N₆O₃: 328.1284) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Initial screens should focus on enzyme inhibition (e.g., kinases or proteases) due to the compound’s structural similarity to ATP-binding motifs. Use in vitro assays like:
- Fluorescence polarization for binding affinity measurements.
- Microdilution broth assays (MIC ≤ 25 µg/mL) to assess antimicrobial potential against Gram-positive pathogens, referencing protocols from pyrazolo-thienopyrimidine analogs .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing the 10-ethyl group?
The ethyl substituent at position 10 is prone to steric hindrance. Strategies include:
- Microwave-assisted synthesis to reduce reaction time (e.g., 30 min vs. 6 h under conventional reflux) .
- Protecting group chemistry (e.g., tert-butyloxycarbonyl, BOC) to shield reactive sites during alkylation .
- Monitoring by HPLC-PDA (λ = 254 nm) to track intermediates and minimize byproducts like N-oxide derivatives .
Q. What analytical approaches resolve contradictions in spectral data for tautomeric forms?
The 5-oxo-5,10-dihydro configuration can tautomerize, leading to ambiguous NMR signals. Solutions include:
- Variable-temperature NMR (VT-NMR) to stabilize dominant tautomers at −40°C .
- DFT calculations (B3LYP/6-31G* level) to predict ¹³C chemical shifts and compare with experimental data .
- Isotopic labeling (e.g., ¹⁵N) to trace nitrogen environments in the triazolo ring .
Q. How does the methyl/ethyl substitution pattern influence solubility and bioavailability?
- LogP calculations (SwissADME) indicate that the 6,8-dimethyl groups increase hydrophobicity (LogP ≈ 1.8), requiring formulation with cyclodextrins or PEGylation for aqueous solubility .
- Caco-2 permeability assays show that the ethyl group at position 10 enhances membrane penetration (Papp > 5 × 10⁻⁶ cm/s) compared to bulkier substituents .
Q. What strategies mitigate degradation during long-term stability studies?
Degradation pathways (hydrolysis, oxidation) are influenced by the labile 5-oxo group:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
